Cas no 1445723-73-8 (DSPE-PEG-NHS)

DSPE-PEG-NHS is a phospholipid-polyethylene glycol conjugate functionalized with an N-hydroxysuccinimide (NHS) ester group. This amphiphilic molecule is widely used in bioconjugation and nanoparticle modification due to its ability to form stable micelles or liposomes while providing reactive NHS esters for covalent coupling with primary amines. The PEG spacer enhances solubility, reduces immunogenicity, and prolongs circulation time in biological systems. DSPE-PEG-NHS is particularly valuable for targeted drug delivery, surface functionalization of nanomaterials, and protein labeling applications. Its dual functionality—combining hydrophobic lipid anchoring with hydrophilic PEG and reactive NHS—makes it a versatile tool in biomedical research and therapeutic development.
DSPE-PEG-NHS structure
DSPE-PEG-NHS structure
商品名:DSPE-PEG-NHS
CAS番号:1445723-73-8
MF:C49H89N2O15P
メガワット:977.209137678146
CID:4743179

DSPE-PEG-NHS 化学的及び物理的性質

名前と識別子

    • DSPE-PEG-NHS
    • DSPE-PEG-NHS ISO 9001:2015 REACH
    • DSPE-PEG5K-NHS
    • NHS-PEG-DSPE
    • インチ: 1S/C49H89N2O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(54)62-41-43(65-47(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-64-67(58,59)63-38-37-50-48(56)60-39-40-61-49(57)66-51-44(52)35-36-45(51)53/h43H,3-42H2,1-2H3,(H,50,56)(H,58,59)
    • InChIKey: GWLMFFVKHZUBMC-UHFFFAOYSA-N
    • ほほえんだ: C(CCCCCCCCCCCCCCCCC)(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(O)(=O)OCCNC(=O)OCCOC(=O)ON1C(=O)CCC1=O

じっけんとくせい

  • 濃度: 10 mg/mL (880121C-10mg)

DSPE-PEG-NHS セキュリティ情報

  • 危険物輸送番号:UN 1888 6.1 / PGIII
  • ちょぞうじょうけん:−20°C

DSPE-PEG-NHS 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
880121P-10MG
DSPE-PEG-NHS
1445723-73-8
10mg
¥1712.49 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
880121C-10MG
DSPE-PEG-NHS
1445723-73-8 1,2-distearoyl-
10MG
1308.86 2021-05-14

DSPE-PEG-NHS 関連文献

DSPE-PEG-NHSに関する追加情報

DSPE-PEG-NHS: A Versatile Tool in Modern Chemical Biology and Drug Development

Chemical biology and pharmaceutical development have witnessed significant advancements due to the availability of innovative reagents and compounds. Among these, DSPE-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) has emerged as a cornerstone molecule with broad applications. This compound, identified by the CAS number CAS no. 1445723-73-8, is a critical component in the synthesis of targeted drug delivery systems, biomolecular conjugates, and diagnostic agents. Its unique structural and functional properties make it indispensable in both academic research and industrial settings.

The molecular structure of DSPE-PEG-NHS consists of a distearoylphosphatidylcholine backbone, a polyethylene glycol (PEG) moiety, and a NHS (N-hydroxysuccinimide) group. The distearoylphosphatidylcholine moiety enhances the compound's amphiphilic nature, allowing it to self-assemble into lipid nanoparticles, while the PEG chain improves biocompatibility and reduces immunogenicity. The NHS group serves as a reactive handle for conjugation with various biomolecules, including antibodies, peptides, and small molecules.

In recent years, DSPE-PEG-NHS has been extensively utilized in the development of nanocarriers for drug delivery. Lipid-based nanoparticles, particularly those incorporating DSPE-PEG-NHS, have shown remarkable potential in enhancing the efficacy of therapeutic agents by improving their solubility, stability, and targeted delivery. For instance, studies have demonstrated that DSPE-PEG-NHS-based nanoparticles can effectively deliver siRNAs to tumors, thereby inhibiting the expression of oncogenes and reversing tumor growth. These findings highlight the compound's role in advancing gene therapy approaches.

Beyond drug delivery, DSPE-PEG-NHS has found applications in biomolecular conjugation. The NHS group allows for facile coupling with thiol-containing molecules via Michael addition or disulfide bond formation. This property has been exploited in the development of antibody-drug conjugates (ADCs), where DSPE-PEG-NHS serves as a linker between the antibody and the cytotoxic payload. Recent studies have reported improved pharmacokinetics and tumor-specific accumulation of ADCs formulated with DSPE-PEG-NHS, leading to enhanced therapeutic outcomes in clinical trials.

The versatility of DSPE-PEG-NHS is further underscored by its use in diagnostic imaging. Functionalized DSPE-PEG-NHS nanoparticles can be labeled with contrast agents such as fluorophores or paramagnetic ions for magnetic resonance imaging (MRI) or positron emission tomography (PET). These imaging agents have been instrumental in early detection and monitoring of diseases like cancer. For example, PEGylated liposomes containing DSPE-PEG-NHS have been shown to enhance the sensitivity of MRI scans by prolonging blood circulation time and improving tissue penetration.

The chemical biology community has also leveraged DSPE-PEG-NHS for studying protein-protein interactions and cellular signaling pathways. By conjugating fluorescent probes or affinity reagents to proteins via DSPE-PEG-NHS, researchers can visualize and manipulate biological processes with high precision. This approach has been particularly valuable in understanding the dynamics of membrane-bound receptors and intracellular signaling cascades.

The synthesis of DSPE-PEG-NHS involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the hydrolysis of distearoylphosphatidylcholine followed by amidation with NHS-succinimide. Advances in synthetic methodologies have enabled the production of custom PEG lengths within the DSPE-PEG-NHS molecule, allowing researchers to fine-tune its properties for specific applications.

Recent innovations in nanotechnology have expanded the applications of DSPE-PEG-NHS beyond traditional drug delivery systems. For instance, researchers have developed smart nanoparticles that can release therapeutic agents in response to stimuli such as pH changes or enzymatic activity. These stimuli-responsive systems often incorporate DSPE-PEG-NHS as a structural component due to its stability and biocompatibility.

The regulatory landscape for compounds like DSPE-PEG-NHS is continually evolving to accommodate new scientific discoveries and therapeutic applications. Regulatory agencies such as the FDA and EMA have established guidelines for the clinical evaluation of lipid-based nanoparticles used in drug delivery. Compliance with these regulations ensures that DSPE-PEG-NHS-based therapies are safe and effective for patients.

In conclusion, DSPE-PEG-NHS represents a pivotal compound in modern chemical biology and pharmaceutical development. Its unique structural features enable diverse applications ranging from drug delivery to diagnostic imaging and biomolecular conjugation. As research continues to uncover new uses for this versatile molecule, its impact on medicine is poised to grow even further.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量